molecular formula C20H21N3O2 B2775535 2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone CAS No. 2380192-99-2

2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone

Cat. No. B2775535
CAS RN: 2380192-99-2
M. Wt: 335.407
InChI Key: ZEPSMGUUYQIDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone, also known as MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. This compound belongs to the class of indole-based synthetic cannabinoids and has shown promising results in various studies.

Mechanism of Action

2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. The compound binds to these receptors and activates them, resulting in the release of neurotransmitters such as dopamine and serotonin. This leads to various physiological and psychological effects, such as analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been shown to have various biochemical and physiological effects on the human body. The compound has been shown to induce hypothermia, reduce locomotor activity, and alter the sleep-wake cycle. 2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has also been shown to have analgesic effects and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone in lab experiments is its potency and selectivity towards the cannabinoid receptors. The compound has been shown to have a high affinity for these receptors, making it an ideal tool for studying their function. However, one of the major limitations of using 2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone is its potential for abuse and addiction. The compound has been shown to have psychoactive effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone. One area of interest is the development of new synthetic cannabinoids based on the structure of 2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone. These compounds may have improved pharmacological properties and may be useful in the development of new therapeutics. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body. This may help to identify potential health risks associated with the use of these compounds. Finally, there is a need for further research on the potential therapeutic applications of 2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone and other synthetic cannabinoids. This may lead to the development of new treatments for various medical conditions.

Synthesis Methods

2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone can be synthesized using various methods, such as the Mannich reaction, Friedel-Crafts acylation, and reductive amination. The most commonly used synthesis method involves the reaction of 2-methoxyphenylacetonitrile with 2-methylbenzimidazole in the presence of a reducing agent, followed by acylation with 2-chloroethyl ketone.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been widely used in scientific research to study its effects on the cannabinoid receptors in the brain. The compound has been shown to bind to the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. 2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has also been used to study the effects of synthetic cannabinoids on the human body and their potential therapeutic applications.

properties

IUPAC Name

2-(2-methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-21-17-8-4-5-9-18(17)23(14)16-12-22(13-16)20(24)11-15-7-3-6-10-19(15)25-2/h3-10,16H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPSMGUUYQIDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one

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